molecular formula C14H14IN5O6S B155189 methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate CAS No. 144550-06-1

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate

Cat. No. B155189
Key on ui cas rn: 144550-06-1
M. Wt: 507.26 g/mol
InChI Key: VWGAYSCWLXQJBQ-UHFFFAOYSA-N
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Patent
US07026477B1

Procedure details

Under protective gas, a 14.5% strength solution (1465 g) of methyl 4-iodo-2-isocyanatosulfonylbenzoate in xylene is added over 4 hours at a constant rate at 50° C. to a suspension of 84.5 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 670 g of ethyl acetate. After the addition has ended, the mixture is stirred at the same temperature for approximately 4 hours, and the ethyl acetate is then distilled off under reduced pressure (80–60 mbar, T=50° C.). The suspension that remains is filtered off with suction and the solid is washed repeatedly with dilute hydrochloric acid and dried; if appropriate, acetone can be added to the hydrochloric acid. This gives 297 g (content>98%) of the title compound; yield 99.2% of theory.
Name
methyl 4-iodo-2-isocyanatosulfonylbenzoate
Quantity
1465 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([S:12]([N:15]=[C:16]=[O:17])(=[O:14])=[O:13])[CH:3]=1.[NH2:18][C:19]1[N:24]=[C:23]([O:25][CH3:26])[N:22]=[C:21]([CH3:27])[N:20]=1>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([S:12]([NH:15][C:16]([NH:18][C:19]2[N:24]=[C:23]([O:25][CH3:26])[N:22]=[C:21]([CH3:27])[N:20]=2)=[O:17])(=[O:14])=[O:13])[CH:3]=1

Inputs

Step One
Name
methyl 4-iodo-2-isocyanatosulfonylbenzoate
Quantity
1465 g
Type
reactant
Smiles
IC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)N=C=O
Name
Quantity
84.5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)OC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
670 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at the same temperature for approximately 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
the ethyl acetate is then distilled off under reduced pressure (80–60 mbar, T=50° C.)
FILTRATION
Type
FILTRATION
Details
The suspension that remains is filtered off with suction
WASH
Type
WASH
Details
the solid is washed repeatedly with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
if appropriate, acetone can be added to the hydrochloric acid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
IC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)NC(=O)NC1=NC(=NC(=N1)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07026477B1

Procedure details

Under protective gas, a 14.5% strength solution (1465 g) of methyl 4-iodo-2-isocyanatosulfonylbenzoate in xylene is added over 4 hours at a constant rate at 50° C. to a suspension of 84.5 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 670 g of ethyl acetate. After the addition has ended, the mixture is stirred at the same temperature for approximately 4 hours, and the ethyl acetate is then distilled off under reduced pressure (80–60 mbar, T=50° C.). The suspension that remains is filtered off with suction and the solid is washed repeatedly with dilute hydrochloric acid and dried; if appropriate, acetone can be added to the hydrochloric acid. This gives 297 g (content>98%) of the title compound; yield 99.2% of theory.
Name
methyl 4-iodo-2-isocyanatosulfonylbenzoate
Quantity
1465 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([S:12]([N:15]=[C:16]=[O:17])(=[O:14])=[O:13])[CH:3]=1.[NH2:18][C:19]1[N:24]=[C:23]([O:25][CH3:26])[N:22]=[C:21]([CH3:27])[N:20]=1>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([S:12]([NH:15][C:16]([NH:18][C:19]2[N:24]=[C:23]([O:25][CH3:26])[N:22]=[C:21]([CH3:27])[N:20]=2)=[O:17])(=[O:14])=[O:13])[CH:3]=1

Inputs

Step One
Name
methyl 4-iodo-2-isocyanatosulfonylbenzoate
Quantity
1465 g
Type
reactant
Smiles
IC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)N=C=O
Name
Quantity
84.5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)OC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
670 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at the same temperature for approximately 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
the ethyl acetate is then distilled off under reduced pressure (80–60 mbar, T=50° C.)
FILTRATION
Type
FILTRATION
Details
The suspension that remains is filtered off with suction
WASH
Type
WASH
Details
the solid is washed repeatedly with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
if appropriate, acetone can be added to the hydrochloric acid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
IC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)NC(=O)NC1=NC(=NC(=N1)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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